molecular formula C18H18ClN3O5S2 B4046928 N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide

Cat. No.: B4046928
M. Wt: 455.9 g/mol
InChI Key: WOXGSQNLMJMGHN-UHFFFAOYSA-N
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Description

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is a complex organic compound with a molecular formula of C18H18ClN3O5S2. This compound is characterized by its unique structure, which includes an acetylsulfamoyl group, a carbamothioyl group, and a chloro-ethoxybenzamide moiety. It is used in various scientific research applications due to its diverse chemical properties.

Properties

IUPAC Name

N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-chloro-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O5S2/c1-3-27-16-9-4-12(10-15(16)19)17(24)21-18(28)20-13-5-7-14(8-6-13)29(25,26)22-11(2)23/h4-10H,3H2,1-2H3,(H,22,23)(H2,20,21,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGSQNLMJMGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-(acetylsulfamoyl)aniline with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Amines, thiols; reactions may require catalysts or specific temperature conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Employed in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide involves its interaction with specific molecular targets. The acetylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s structure allows it to bind to specific sites, thereby exerting its effects through modulation of molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-methylbutanamide
  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-phenylpropanamide

Uniqueness

N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}-3-chloro-4-ethoxybenzamide is unique due to the presence of the chloro-ethoxybenzamide moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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